N-(2,2,2-Trifluoroethyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

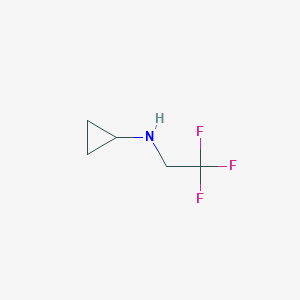

N-(2,2,2-Trifluoroethyl)cyclopropanamine is a chemical compound with the molecular formula C5H8F3N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a trifluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trifluoroethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The trifluoroethyl group can be reduced under specific conditions to yield the corresponding ethyl derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ethyl-substituted cyclopropanamine.

Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(2,2,2-Trifluoroethyl)cyclopropanamine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is in the production of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner operates by inhibiting gamma-aminobutyric acid (GABA) gated chloride ion channels, which is vital for its insecticidal action. This compound has demonstrated safety for mammals while exhibiting high insecticidal efficacy against various pests .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Application | Mechanism of Action |

|---|---|---|

| Fluralaner | Veterinary insecticide | Inhibits GABA gated chloride channels |

| Other potential derivatives | Antimalarial agents | Target mitochondrial proteins |

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also relevant in agrochemical formulations. Its derivatives have been explored for their potential as herbicides and insecticides due to their unique structural properties that enhance biological activity against target organisms .

Case Studies on Antimalarial Activity

Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamides, including those related to this compound. For instance, research focused on the structural activity relationship (SAR) of cyclopropyl carboxamides revealed that modifications to the cyclopropyl group significantly impacted antiparasitic activity. The introduction of trifluoroethyl substituents was found to reduce activity compared to other aliphatic groups .

Table 2: Summary of Antimalarial Activity Studies

| Compound | EC50 (nM) | Activity Description |

|---|---|---|

| WJM280 | 40 | Potent against P. falciparum asexual stage |

| Trifluoroethyl derivative | >10 | Significant loss of activity compared to cyclopropyl |

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the formation of this compound in high purity. Techniques include reacting protected amino acids with trifluoroethylamine under mild conditions . The ability to produce this compound in various grades (pharmaceutical, technical) further enhances its applicability across different industries.

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research. Investigating its role in developing new insecticides or antimalarial drugs could yield significant advancements in both agricultural and medical fields. Moreover, exploring modifications to its structure may lead to compounds with enhanced efficacy and reduced toxicity.

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trifluoroethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride

- This compound hydrobromide

- This compound acetate

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it a valuable compound in various research and industrial applications compared to its non-fluorinated analogs.

Biologische Aktivität

N-(2,2,2-Trifluoroethyl)cyclopropanamine is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to an amine group with a trifluoroethyl substituent. The molecular formula is C5H8F3N, and it has a molecular weight of approximately 175.58 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and stability compared to non-fluorinated analogs, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety facilitates the compound's penetration through biological membranes, allowing it to modulate the activity of target proteins effectively. This interaction can lead to various biological effects depending on the specific application.

Key Mechanisms

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It shows promise in modulating receptor activity by binding to allosteric sites on proteins.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Case Studies

- CFTR Modulators : A study focused on identifying small molecules that can modulate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity. This compound was part of a larger screening process aimed at discovering potent CFTR potentiators and inhibitors through molecular docking and medicinal chemistry approaches .

- Adenylate Cyclase Activity : Research comparing this compound with dopamine analogs indicated that while the trifluoroethyl derivative exhibited weak stimulation of adenylate cyclase compared to dopamine and other analogs, it still demonstrated relaxant effects on isolated rabbit renal arteries .

Research Applications

This compound has several applications in scientific research:

- Drug Discovery : Its unique properties make it a valuable candidate for drug development aimed at targeting various diseases.

- Neuroscience Research : Given its potential interactions with neurotransmitter systems, it could be explored further for neurological applications.

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)3-9-4-1-2-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANCPHXRLGTWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.